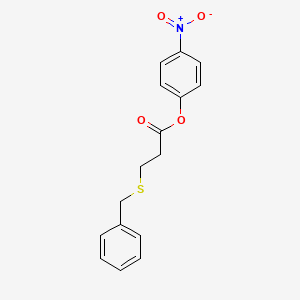
4-Nitrophenyl 3-(benzylsulfanyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrophenyl 3-(benzylsulfanyl)propanoate is an organic compound that features both nitrophenyl and benzylsulfanyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 3-(benzylsulfanyl)propanoate typically involves the esterification of 4-nitrophenol with 3-(benzylsulfanyl)propanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitrophenyl 3-(benzylsulfanyl)propanoate can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Nitrophenyl 3-(benzylsulfanyl)propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing prodrugs that can be activated by specific enzymes.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Nitrophenyl 3-(benzylsulfanyl)propanoate involves its interaction with specific molecular targets, such as enzymes. For example, esterases can hydrolyze the ester bond, releasing 4-nitrophenol and 3-(benzylsulfanyl)propanoic acid. The nitrophenyl group can also undergo redox reactions, influencing the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrophenyl acetate: Similar ester structure but lacks the benzylsulfanyl group.
4-Nitrophenyl benzoate: Contains a benzoate ester instead of the propanoate ester.
Benzyl 3-(4-nitrophenylsulfanyl)propanoate: Similar structure but with the nitrophenyl group attached to the sulfur atom.
Uniqueness
4-Nitrophenyl 3-(benzylsulfanyl)propanoate is unique due to the presence of both nitrophenyl and benzylsulfanyl groups, which confer distinct chemical properties and reactivity. This combination allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
50833-62-0 |
|---|---|
Molekularformel |
C16H15NO4S |
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
(4-nitrophenyl) 3-benzylsulfanylpropanoate |
InChI |
InChI=1S/C16H15NO4S/c18-16(10-11-22-12-13-4-2-1-3-5-13)21-15-8-6-14(7-9-15)17(19)20/h1-9H,10-12H2 |
InChI-Schlüssel |
RPJFAWQPSMKLME-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CSCCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


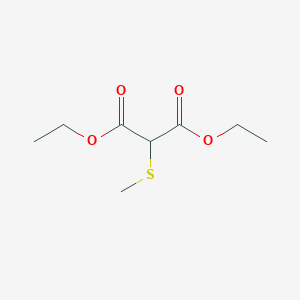
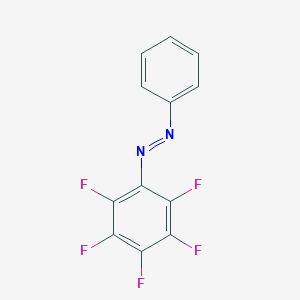
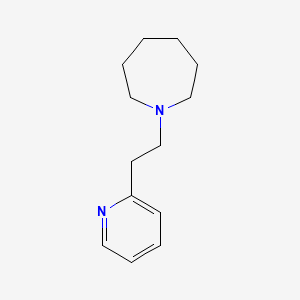
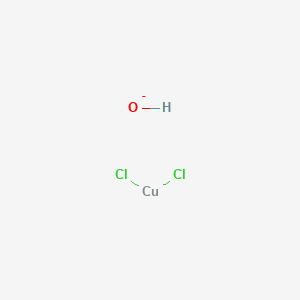
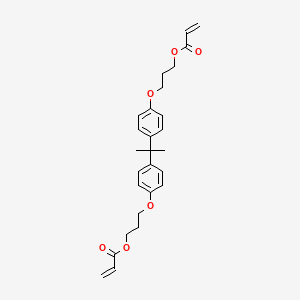
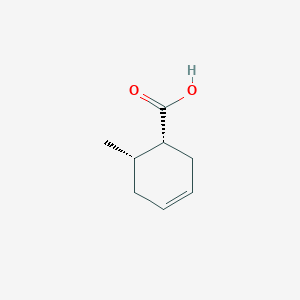
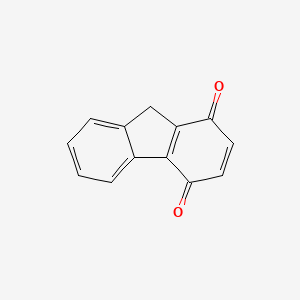
![2-Methylbicyclo[3.2.2]nona-3,6,8-trien-2-ol](/img/structure/B14661744.png)
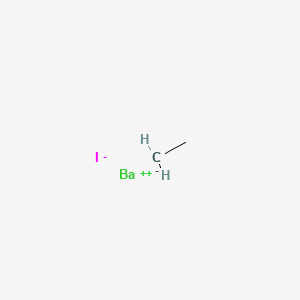
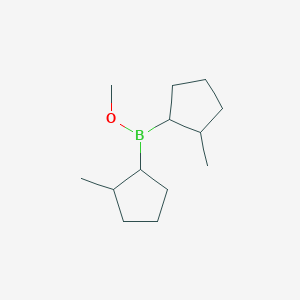
![[(Diethylamino)methylidene]propanedinitrile](/img/structure/B14661757.png)
![methyl N-[2-[(5-nitro-1,3-thiazol-2-yl)amino]acetyl]carbamate](/img/structure/B14661760.png)
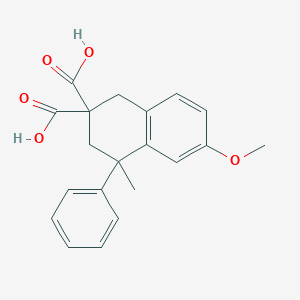
![2-[(Prop-2-en-1-yl)sulfanyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B14661765.png)
